4-Bromo-N-cyclobutyl-2-fluorobenzamide is an organic compound classified as a substituted benzamide. Its molecular formula is C11H11BrFNO, and it has a molecular weight of 272.11 g/mol. This compound features a benzamide core with a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzene ring, along with a cyclobutyl group attached to the nitrogen atom of the amide group. It is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics.
The synthesis of 4-Bromo-N-cyclobutyl-2-fluorobenzamide can be achieved through several methods, primarily involving multi-step organic reactions. The key steps include:
The molecular structure of 4-Bromo-N-cyclobutyl-2-fluorobenzamide consists of:
C1CC(C1)NC(=O)C2=C(C=C(C=C2)Br)F
4-Bromo-N-cyclobutyl-2-fluorobenzamide can participate in various chemical reactions:
The mechanism of action for 4-Bromo-N-cyclobutyl-2-fluorobenzamide involves its interaction with specific biological targets, such as enzymes or receptors. The presence of halogen substituents (bromine and fluorine) can significantly influence its binding affinity and selectivity toward these targets.
The physical and chemical properties of 4-Bromo-N-cyclobutyl-2-fluorobenzamide include:
4-Bromo-N-cyclobutyl-2-fluorobenzamide has several scientific applications:
Research indicates that compounds like 4-Bromo-N-cyclobutyl-2-fluorobenzamide can play significant roles in drug discovery and development due to their ability to modulate biological activities through structural modifications.
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8